molecular formula C13H8F5NO B15089560 3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine CAS No. 926239-40-9

3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

Cat. No.: B15089560
CAS No.: 926239-40-9
M. Wt: 289.20 g/mol
InChI Key: DTWVMCAFFXGMFY-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethoxy group and two fluorine atoms on the biphenyl structure. The incorporation of fluorine atoms and trifluoromethoxy groups into organic molecules is of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- typically involves multiple steps, starting from commercially available biphenyl derivativesFor example, dithiocarbonates (xanthogenates) can be exposed to hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin to form trifluoromethyl ethers in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized biphenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms and trifluoromethoxy groups can improve the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- is used in the development of advanced materials, such as liquid crystals for display technologies and other electronic applications .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- include other biphenyl derivatives with different substituents, such as:

Uniqueness

The uniqueness of [1,1’-Biphenyl]-2-amine, 3,5-difluoro-2’-(trifluoromethoxy)- lies in its specific combination of fluorine atoms and a trifluoromethoxy group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications in medicinal chemistry, materials science, and industrial processes .

Properties

CAS No.

926239-40-9

Molecular Formula

C13H8F5NO

Molecular Weight

289.20 g/mol

IUPAC Name

2,4-difluoro-6-[2-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C13H8F5NO/c14-7-5-9(12(19)10(15)6-7)8-3-1-2-4-11(8)20-13(16,17)18/h1-6H,19H2

InChI Key

DTWVMCAFFXGMFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC(=C2)F)F)N)OC(F)(F)F

Origin of Product

United States

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